In Vivo Anti-Dopaminergic Potency: ED50 for Apomorphine-Induced Stereotypy Blockade Compared to Sulpiride
In a direct head-to-head comparison within the same study, the target compound (racemic) blocked apomorphine-induced stereotypies in the rat with an ED50 of 5.4 μmol/kg intraperitoneally, while the clinically established comparator sulpiride showed an ED50 of 65.6 μmol/kg, representing an approximate 12-fold greater potency for the target compound [1]. For blockade of apomorphine-induced hyperactivity, the target compound exhibited an ED50 of 7.3 μmol/kg compared to 161 μmol/kg for sulpiride, a 22-fold difference [2].
| Evidence Dimension | In vivo blockade of apomorphine-induced stereotypies (ED50, μmol/kg ip, rat) |
|---|---|
| Target Compound Data | ED50 = 5.4 μmol/kg (95% CL: 5.3-5.5) |
| Comparator Or Baseline | Sulpiride: ED50 = 65.6 μmol/kg (95% CL: 62.7-68.5) |
| Quantified Difference | 12.1-fold greater potency for target compound |
| Conditions | Rat apomorphine syndrome model; compounds administered intraperitoneally; ED50 determined by probit analysis |
Why This Matters
This establishes the target compound as a significantly more potent in vivo dopamine D2 blocker than the classical benzamide sulpiride, directly informing dose selection and receptor occupancy expectations in preclinical studies.
- [1] Florvall, L., & Ögren, S. O. (1982). Potential neuroleptic agents. 2,6-Dialkoxybenzamide derivatives with potent dopamine receptor blocking activities. Journal of Medicinal Chemistry, 25(11), 1280–1286. (Table III, Compound 10 vs sulpiride) View Source
- [2] Florvall, L., & Ögren, S. O. (1982). Potential neuroleptic agents. 2,6-Dialkoxybenzamide derivatives with potent dopamine receptor blocking activities. Journal of Medicinal Chemistry, 25(11), 1280–1286. (Table III, hyperactivity blockade data) View Source
